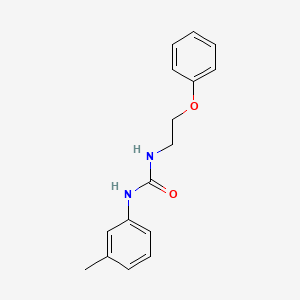![molecular formula C11H7F3N2O2 B6574147 1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 671191-21-2](/img/structure/B6574147.png)
1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione” is a pyrazine derivative with a trifluoromethylphenyl group attached. Pyrazines are aromatic six-membered rings with two nitrogen atoms, and they are often used in pharmaceuticals and agrochemicals . The trifluoromethylphenyl group is a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) attached, which can influence the physical and chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazine ring with a trifluoromethylphenyl group attached at one position. The trifluoromethyl group would likely influence the electronic properties of the molecule, potentially making it more reactive .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The trifluoromethyl group is known to be quite reactive, so it could potentially undergo a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and stability . The exact properties would need to be determined experimentally .科学研究应用
1,3-TFMP-THP-2,3-D has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of medicinal chemistry, as the molecule has been found to have anti-inflammatory and anti-cancer properties. Additionally, 1,3-TFMP-THP-2,3-D has been studied for its potential use in drug delivery systems, as it has been found to be able to form stable complexes with drugs that can be used to target specific areas of the body.
作用机制
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors
Mode of Action
The exact mode of action of 1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Pharmacokinetics
The compound’s molecular weight of 23023 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
The action environment of this compound can be influenced by various factors such as temperature, pH, and the presence of other compounds. For instance, the compound’s boiling point is 305.9°C , suggesting that it may be stable under normal physiological conditions.
实验室实验的优点和局限性
1,3-TFMP-THP-2,3-D has several advantages and limitations for use in laboratory experiments. One of the main advantages is that the molecule is relatively easy to synthesize and can be purified using column chromatography. Additionally, the molecule is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations is that the molecule is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
1,3-TFMP-THP-2,3-D has a variety of potential future applications. One of the most promising is its potential use as a drug delivery system, as it has the ability to form stable complexes with drugs that can be used to target specific areas of the body. Additionally, the molecule could be used in the development of new drugs, as its anti-inflammatory and anti-cancer properties could be harnessed to create more effective treatments. Additionally, further research into the biochemical and physiological effects of 1,3-TFMP-THP-2,3-D could reveal new therapeutic uses for the molecule. Finally, further research into the synthesis and purification of 1,3-TFMP-THP-2,3-D could lead to more efficient and cost-effective production methods.
合成方法
1,3-TFMP-THP-2,3-D can be synthesized from a variety of starting materials. The most common method is to start with 2-trifluoromethylphenyl bromide and 1,4-dihydropyrazine-2,3-dione, which are then reacted in the presence of a base such as sodium carbonate. The reaction is then quenched with acetic acid and the product is purified by column chromatography.
生化分析
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-15-9(17)10(16)18/h1-6H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXMSNPKIWRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC(=O)C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)
![N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6574111.png)
![3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B6574136.png)

